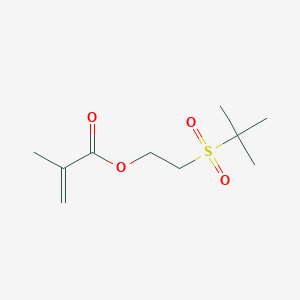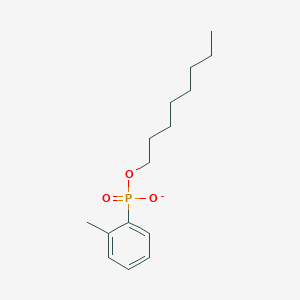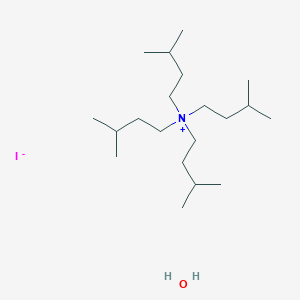
Tetraisopentylammonium iodide-water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraisopentylammonium iodide-water is a compound that forms clathrate hydrates. These hydrates are unique structures where water molecules form a cage-like structure around the tetraisopentylammonium iodide.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraisopentylammonium iodide-water can be synthesized by reacting tetraisopentylammonium iodide with water under controlled conditions. The reaction typically involves dissolving tetraisopentylammonium iodide in water and allowing the solution to crystallize at specific temperatures. Two clathrate hydrates, tetraisopentylammonium iodide·36H₂O and tetraisopentylammonium iodide·32H₂O, have been identified in this system .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis process would likely involve large-scale crystallization techniques to produce the clathrate hydrates efficiently.
Chemical Reactions Analysis
Types of Reactions: Tetraisopentylammonium iodide-water primarily undergoes hydration and dehydration reactions. The clathrate hydrates can melt incongruently at specific temperatures, leading to the formation of different hydrates or the release of water .
Common Reagents and Conditions: The primary reagent involved in the formation of this compound is water. The reaction conditions include controlled temperatures to facilitate the formation of the clathrate hydrates.
Major Products Formed: The major products formed from the reactions involving this compound are the clathrate hydrates, specifically tetraisopentylammonium iodide·36H₂O and tetraisopentylammonium iodide·32H₂O .
Scientific Research Applications
Tetraisopentylammonium iodide-water has several scientific research applications, particularly in the study of clathrate hydrates. These hydrates are of interest in fields such as chemistry and materials science due to their unique structural properties. They can be used to study the behavior of water molecules in confined spaces and the interactions between water and other molecules .
Mechanism of Action
The mechanism by which tetraisopentylammonium iodide-water exerts its effects involves the formation of clathrate hydrates. The water molecules form a cage-like structure around the tetraisopentylammonium iodide, stabilizing the compound and influencing its physical properties. The molecular targets and pathways involved in this process are primarily related to the hydrogen bonding interactions between water molecules and the tetraisopentylammonium iodide .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tetraisopentylammonium iodide-water include other quaternary ammonium iodides that form clathrate hydrates, such as tetraethylammonium iodide and tetrabutylammonium iodide .
Uniqueness: this compound is unique due to the specific structure of its clathrate hydrates and the conditions under which they form. The melting points and hydration numbers of these hydrates differ from those of other quaternary ammonium iodides, highlighting the distinct properties of this compound .
Properties
CAS No. |
85352-83-6 |
|---|---|
Molecular Formula |
C20H46INO |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
tetrakis(3-methylbutyl)azanium;iodide;hydrate |
InChI |
InChI=1S/C20H44N.HI.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1 |
InChI Key |
JQGZLYOZAYEXHH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


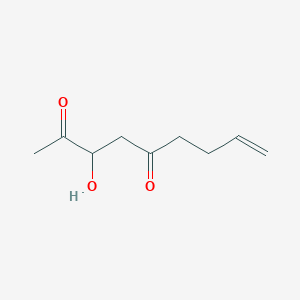
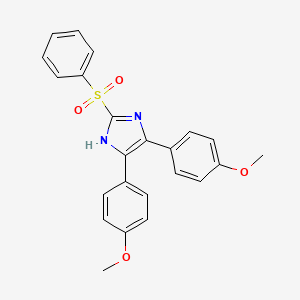
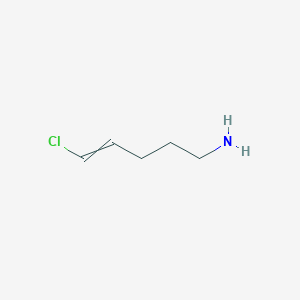
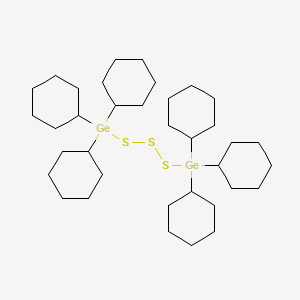
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
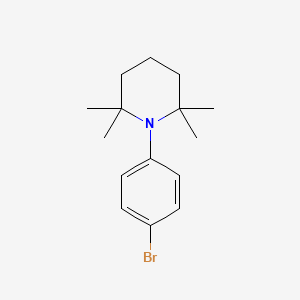
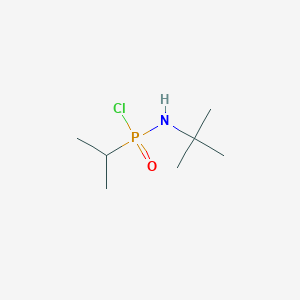
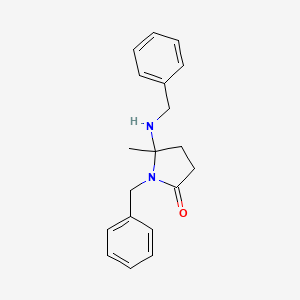
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
